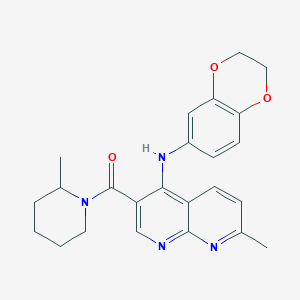
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a naphthyridine core and functional groups that may contribute to its biological activity. The molecular formula is C18H22N4O2, and it possesses several functional moieties that enhance its interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 342.39 g/mol |
| SMILES | CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=NC(=N3)C(=O)OCCO |
| InChI | InChI=1S/C18H22N4O2/c1-11... |
Research indicates that this compound may act as an inhibitor of specific enzymes involved in DNA repair mechanisms, particularly poly(ADP-ribose) polymerase (PARP). PARP inhibitors are known for their role in cancer therapy, especially in tumors with BRCA mutations. The compound's ability to inhibit PARP could lead to increased cellular sensitivity to DNA-damaging agents such as chemotherapy drugs.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in BRCA-deficient cancer models, enhancing the cytotoxicity of agents like Temozolomide by inducing DNA double-strand breaks .
- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, which may protect cells from oxidative stress and contribute to its overall therapeutic potential .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to its ability to modulate neuroinflammatory pathways, suggesting applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the same chemical class:
- PARP Inhibition : A study highlighted the development of naphthyridine derivatives as potent PARP inhibitors with low nanomolar IC50 values. These compounds were effective in inducing apoptosis in cancer cells and showed promise in combination therapies .
- Cell Cycle Arrest : Research demonstrated that related compounds could induce G2/M phase cell cycle arrest in cancer cells, leading to enhanced apoptosis rates. This mechanism is crucial for understanding how this compound might operate at the cellular level .
Eigenschaften
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-6-8-18-22(27-17-7-9-20-21(13-17)31-12-11-30-20)19(14-25-23(18)26-15)24(29)28-10-4-3-5-16(28)2/h6-9,13-14,16H,3-5,10-12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCSDGOGCSTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














